A Comprehensive Technical Guide to 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2) for Advanced Research and Development
A Comprehensive Technical Guide to 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2) for Advanced Research and Development
Introduction
2,3-Dimethylpyridine 1-oxide, also known by synonyms such as 2,3-Lutidine N-oxide, is a heterocyclic aromatic compound with the CAS Number 22710-07-2.[1] As a derivative of pyridine, its chemical properties are significantly influenced by the N-oxide functional group. This modification alters the electron distribution within the pyridine ring, making it a highly versatile and valuable intermediate in various fields of chemical synthesis.[2] Its primary significance lies in its role as a crucial building block in the production of pharmaceuticals, particularly proton pump inhibitors, as well as its applications in agrochemicals, material science, and as a general reagent in organic synthesis.[2][3][4] This guide provides an in-depth exploration of its properties, synthesis, applications, and handling protocols for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical and Structural Properties
The unique reactivity of 2,3-Dimethylpyridine 1-oxide stems from its molecular structure. The presence of the N-oxide group, a dative bond between nitrogen and oxygen, increases the electron density on the pyridine ring, particularly at the ortho and para positions, while simultaneously making the ring more susceptible to certain types of nucleophilic attack compared to its parent pyridine.[2] This electronic modification is fundamental to its utility in synthesizing more complex molecules.
Table 1: Key Physicochemical Properties of 2,3-Dimethylpyridine 1-oxide
| Property | Value | Source(s) |
| CAS Number | 22710-07-2 | [5][6] |
| Molecular Formula | C₇H₉NO | [5][6] |
| Molecular Weight | 123.15 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | 85-93 °C | [5][6] |
| Boiling Point | 298.1 °C at 760 mmHg; 160-161 °C at 1 Torr | [5][6] |
| Density | ~1.0 g/cm³ (Predicted) | [5][6] |
| Solubility | Slightly soluble in Chloroform, DMSO; Soluble in polar solvents | [4][6] |
| Synonyms | 2,3-Lutidine 1-oxide, 2,3-Lutidine-N-oxide | [1][4][6] |
Section 2: Synthesis and Mechanism
The primary industrial route to 2,3-Dimethylpyridine 1-oxide is through the direct oxidation of its precursor, 2,3-dimethylpyridine (commonly known as 2,3-lutidine).[7][8] This transformation is a classic example of N-oxidation, typically employing a peroxy acid or hydrogen peroxide as the oxidizing agent.
Causality of Experimental Choice: The use of an oxidizing agent like hydrogen peroxide is effective because the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxide. This reaction is often facilitated by a catalyst to improve reaction rates and yield. The resulting N-oxide is more stable than the parent pyridine under certain reaction conditions and serves to activate the ring for subsequent functionalization.
Experimental Protocol: Synthesis of 2,3-Dimethylpyridine 1-oxide
This protocol is a representative procedure based on common N-oxidation methodologies.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition : Slowly add hydrogen peroxide (30% aqueous solution, ~1.5-2.0 eq.) to the stirred solution. The addition should be performed at a controlled temperature, typically below 40°C, to manage the exothermic reaction.
-
Reaction : After the addition is complete, heat the reaction mixture to approximately 70-80°C and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is alkaline.
-
Extraction : Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product : The crude 2,3-Dimethylpyridine 1-oxide can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain a pure, crystalline solid.
Caption: Synthesis workflow for 2,3-Dimethylpyridine 1-oxide.
Section 3: Core Applications in Research and Drug Development
The strategic importance of 2,3-Dimethylpyridine 1-oxide is most evident in its application as a pivotal intermediate.
Pharmaceutical Synthesis: Proton Pump Inhibitors
This compound is a cornerstone in the synthesis of several blockbuster drugs, including the proton pump inhibitors (PPIs) lansoprazole and rabeprazole.[7][8] The synthesis proceeds by first nitrating 2,3-Dimethylpyridine 1-oxide to form the key intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide.[9]
Mechanism Insight: The N-oxide group is crucial here. It activates the C4 position (para to the nitrogen), facilitating electrophilic nitration at this specific site, a reaction that is difficult to achieve on the un-oxidized 2,3-lutidine. This regioselective control is a classic example of how N-oxidation is used to direct further functionalization of pyridine rings. A common nitrating agent for this step is potassium nitrate in concentrated sulfuric acid.[9]
Caption: Pathway to PPIs via 2,3-Dimethylpyridine 1-oxide.
Broader Synthetic Applications
Beyond PPIs, 2,3-Dimethylpyridine 1-oxide is a valuable reagent across multiple chemical domains:
-
Agrochemicals : It serves as a precursor in the formulation of effective pesticides and crop protection agents.[3][4]
-
Material Science : The compound and its derivatives are investigated for creating specialized polymers and coatings with enhanced performance characteristics.[2][3][4]
-
Organic Synthesis : It acts as a versatile building block for constructing a wide array of complex heterocyclic compounds, which are prominent motifs in medicinal chemistry.[2][4]
-
Analytical and Environmental Chemistry : It is also employed as a reagent in specific analytical methods and in studies related to environmental monitoring.[3][4]
Section 4: Analytical Characterization
Confirming the identity and purity of 2,3-Dimethylpyridine 1-oxide relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The presence of the electron-withdrawing N-oxide group causes a downfield shift (deshielding) of the aromatic protons compared to the parent 2,3-lutidine. The two methyl groups would appear as distinct singlets, and the aromatic protons would exhibit characteristic splitting patterns in the aromatic region of the spectrum.[10]
-
¹³C NMR : Similarly, the carbon atoms in the pyridine ring, especially those adjacent to the nitrogen, would show a downfield shift in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 124.1.
-
Infrared (IR) Spectroscopy : A characteristic strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is indicative of the N-O stretching vibration.
Section 5: Safety, Handling, and Storage
Proper handling of 2,3-Dimethylpyridine 1-oxide is essential to ensure laboratory safety. The precursor, 2,3-lutidine, is a flammable liquid, while the N-oxide product is a solid with its own set of hazards.[6][11]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Description |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H320 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[6]
Safe Handling Practices:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Ignition Sources : Keep away from heat, sparks, and open flames.[11][13]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Some suppliers recommend storage at room temperature or under refrigerated conditions (0-8°C), under an inert atmosphere of nitrogen to prevent degradation.[4][6]
Conclusion
2,3-Dimethylpyridine 1-oxide is more than a simple chemical; it is an enabling tool for complex chemical synthesis. Its unique electronic properties, conferred by the N-oxide functionality, provide chemists with a reliable and regioselective handle for elaborating the pyridine scaffold. From the synthesis of life-saving pharmaceuticals to the development of novel materials, its role as a versatile intermediate underscores its continued importance in the landscape of modern chemistry. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher aiming to leverage its full potential.
References
-
Chemsrc. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 2,3-Dimethylpyridine N-oxide in Research. [Link]
- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
-
JoVE. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]
Sources
- 1. 2,3-Dimethyl Pyridine-N-Oxide | CAS 22710-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]
- 6. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
